rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride
Description
rac-[(2R,5S)-5-(Aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride is a chiral bicyclic ether derivative featuring a 1,4-dioxane ring substituted with aminomethyl and hydroxymethyl groups, stabilized as a hydrochloride salt. The hydrochloride salt likely enhances aqueous solubility and stability, critical for pharmaceutical or synthetic applications.
Properties
Molecular Formula |
C6H14ClNO3 |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
[(2S,5R)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c7-1-5-3-10-6(2-8)4-9-5;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1 |
InChI Key |
YRANRXNAUQXRRG-IBTYICNHSA-N |
Isomeric SMILES |
C1[C@H](OC[C@@H](O1)CO)CN.Cl |
Canonical SMILES |
C1C(OCC(O1)CO)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxane ring and the introduction of the aminomethyl group. Common synthetic routes may involve the use of protecting groups to ensure the selective formation of the desired product. Reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as chromatography for purification. The choice of industrial methods depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, and solvents such as water, methanol, or dichloromethane. Reaction conditions vary depending on the desired transformation but often include controlled temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield corresponding aldehydes or ketones, while substitution reactions may yield various substituted derivatives.
Scientific Research Applications
rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular signaling pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dioxane Derivatives with Varied Substituents
The target compound shares its 1,4-dioxane core with several analogs but differs in functionalization:
- (2R)-1,4-Dioxan-2-ylmethanol: Lacks the aminomethyl group and hydrochloride salt. Its lower molecular weight (118.13 g/mol) and non-ionic form result in reduced polarity and solubility compared to the target compound .
- rac-[(2R,5S)-5-(Aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride: The aminomethyl group introduces a basic nitrogen, while the hydrochloride salt increases molecular weight (~196.64 g/mol, estimated) and water solubility.
*Estimated based on structural similarity.
Adenine-Conjugated Dioxane Derivatives
Compounds like N-6-Benzoyl-N-9-{(2R,5S)-5-[(1S)-(1,2-diacetyloxy)]-1,4-dioxan-2-yl}adenine () share the dioxane backbone but are functionalized with adenine and benzoyl groups. These derivatives exhibit higher molecular weights (e.g., 469.45 g/mol for C₂₂H₂₃N₅O₇) and are designed as nucleoside analogs for medicinal chemistry applications . In contrast, the target compound lacks adenine conjugation, suggesting divergent roles, such as a building block for chiral ligands or prodrugs.
Bicyclic Ethers with Alternative Ring Systems
references ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']Bi[[1,3]dioxolanyl]-2-yl)-methanol, which replaces the 1,4-dioxane with a 1,3-dioxolane dimer.
Biological Activity
rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride is a chiral compound with the molecular formula CHNO and a molecular weight of approximately 147.17 g/mol. Its unique structure includes a dioxane ring and an aminomethyl functional group, which contribute to its biological activity. This compound has garnered attention in pharmacological research due to its potential therapeutic applications and interactions within biological systems.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. It has been shown to act as both a substrate and an inhibitor in enzymatic reactions, influencing metabolic pathways. For instance, studies indicate that this compound may modify enzyme kinetics and substrate specificity, leading to significant physiological effects in cellular contexts .
Study on Enzymatic Interaction
In a study examining the interaction of rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol with specific enzymes, it was found that at concentrations around 50 μM, the compound inhibited enzyme secretion by approximately 50%. This inhibition was linked to the downregulation of key activators within the metabolic pathway, indicating a potential role in modulating enzymatic activity .
Antioxidant Activity Assessment
Although direct evidence for the antioxidant activity of this compound is scarce, analogous compounds have been tested for their ability to scavenge free radicals. These studies utilized methods such as DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify antioxidant capacity. The results indicated that certain structural analogs exhibited significant antioxidant properties, suggesting that this compound could similarly contribute to oxidative stress mitigation .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key characteristics:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| rac-[(2R,5S)-5-phenyloxolan-2-yl]methanol | Contains a phenyl group | Different reactivity; potential for enhanced antibacterial activity |
| rac-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol | Contains an aminomethyl substituent | Increased reactivity; potential for greater enzyme interaction |
| rac-[(2R,5S)-5-methyl-1,4-dioxan-2-y]ethanamine | Incorporates an ethanamine side chain | Alters biological activity through amine functionality |
This table illustrates how variations in structural features can influence the biological behavior of these compounds.
Q & A
Q. What are the key considerations for optimizing the synthesis of rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride?
The synthesis of this compound requires precise control of reaction parameters. Key factors include:
- Temperature : Maintaining a narrow range (e.g., 0–5°C for intermediates) to prevent side reactions .
- Solvent Selection : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance nucleophilic substitution efficiency .
- Purification : Use of column chromatography with silica gel or reverse-phase HPLC to isolate enantiomers and minimize racemization . Methodological Tip: Employ Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent ratios) and identify optimal conditions .
Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
- NMR Spectroscopy : - and -NMR can confirm stereochemistry via coupling constants and NOE effects .
- X-ray Crystallography : Definitive structural confirmation, especially for resolving ambiguous stereochemical assignments . Note: Cross-validate results with multiple techniques to ensure accuracy.
Q. What are the primary biological targets or applications of this compound in medicinal chemistry?
The aminomethyl-dioxane scaffold shows potential in:
- Enzyme Inhibition : Binding to active sites of proteases or kinases due to hydrogen-bonding interactions with the aminomethyl group .
- Receptor Modulation : Interaction with G-protein-coupled receptors (GPCRs) implicated in neurological pathways . Experimental Approach: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. How should researchers safely handle and store this compound in the laboratory?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and respiratory protection (if aerosolization is possible) .
- Storage : In airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the dioxane ring .
- Waste Disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .
Advanced Research Questions
Q. How does the stereochemistry of the dioxane ring influence the compound’s reactivity and biological activity?
The (2R,5S) configuration creates a rigid, chiral environment that:
- Enhances Selectivity : Preferential binding to target receptors over off-target proteins due to spatial compatibility .
- Modulates Solubility : The equatorial orientation of the aminomethyl group improves aqueous solubility compared to axial conformers . Research Strategy: Synthesize diastereomers and compare pharmacokinetic properties (e.g., logP, plasma stability) to establish structure-activity relationships (SAR) .
Q. What computational tools can predict the compound’s interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Model binding modes using software like GROMACS or AMBER .
- Docking Studies : COMSOL Multiphysics integrated with AI algorithms can predict binding affinities and optimize ligand-receptor interactions . Case Study: AI-driven simulations have reduced experimental cycles by 40% in analogous cyclopropane derivatives .
Q. How can researchers resolve contradictions in experimental data, such as inconsistent bioassay results?
- Replicate Experiments : Perform triplicate assays under controlled conditions to rule out variability .
- Cross-Validation : Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm results .
- Data Mining : Apply machine learning to identify hidden variables (e.g., trace metal contaminants) affecting outcomes .
Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric excess (ee)?
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance ee during ring-closing steps .
- Continuous Flow Reactors : Improve reproducibility and reduce racemization via precise residence time control . Example: A 10-fold scale-up of a related dioxane derivative achieved >98% ee using flow chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
